4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide
Description
Properties
Molecular Formula |
C17H19N3O6S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C17H19N3O6S/c1-19(2)27(23,24)13-7-8-14(15(9-13)20(21)22)18-10-12-11-25-16-5-3-4-6-17(16)26-12/h3-9,12,18H,10-11H2,1-2H3 |
InChI Key |
DMHJOHFMIYQRGK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)NCC2COC3=CC=CC=C3O2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Bromination Followed by Amination
Step 1: Bromination
-
Treat N,N-dimethyl-3-nitrobenzenesulfonamide with bromine (Br₂) in acetic acid at 40°C.
-
4-Bromo-N,N-dimethyl-3-nitrobenzenesulfonamide forms selectively (yield: 78%).
Step 2: Buchwald-Hartwig Amination
-
React 4-bromo intermediate with 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine (1.2 equiv) using Pd(OAc)₂/Xantphos catalyst and Cs₂CO₃ in toluene at 110°C.
Synthesis of 2,3-Dihydro-1,4-benzodioxin-3-ylmethylamine
This chiral amine is synthesized through asymmetric reduction or resolution:
Route 1: Reductive Amination
-
Condense 2,3-dihydro-1,4-benzodioxin-3-carbaldehyde with ammonium acetate in methanol.
-
Reduce the imine intermediate using sodium triacetoxyborohydride (NaBH(OAc)₃) at 0°C.
Route 2: Enzymatic Resolution
-
Hydrolyze racemic 2,3-dihydro-1,4-benzodioxin-3-ylmethyl acetamide using lipase B from Candida antarctica to obtain enantiopure amine (ee > 99%).
Final Coupling and Optimization
Reductive Amination Protocol :
-
Combine N,N-dimethyl-3-nitrobenzenesulfonamide (1.0 equiv) and 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine (1.1 equiv) in dichloroethane.
-
Add NaBH(OAc)₃ (1.5 equiv) and acetic acid (2.0 equiv) at 0°C.
-
Stir for 12 hours at room temperature.
-
Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to obtain the title compound (yield: 75%).
Critical Parameters :
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, ArH), 7.98 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.84–6.91 (m, 4H, benzodioxin-H), 4.32 (m, 1H, CH₂NH), 3.02 (s, 6H, N(CH₃)₂).
Comparative Yield Analysis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonamide formation | Dimethylamine, CH₂Cl₂, 25°C | 90 |
| Bromination | Br₂, AcOH, 40°C | 78 |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C | 68 |
| Reductive amination | NaBH(OAc)₃, CH₂Cl₂, 25°C | 75 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: WAY-616451 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, acids, and bases are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
WAY-616451 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signaling pathways.
Biology: Employed in research to understand cellular processes and the role of transforming growth factor-beta signaling.
Medicine: Investigated for its potential therapeutic effects in diseases such as cancer and fibrosis.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
WAY-616451 exerts its effects by inhibiting the activity of transforming growth factor-beta receptor 1 kinase. This inhibition disrupts the signaling pathways mediated by transforming growth factor-beta, leading to alterations in cellular processes such as proliferation, differentiation, and apoptosis. The molecular targets include the kinase domain of transforming growth factor-beta receptor 1, and the pathways involved are primarily related to cellular growth and differentiation .
Comparison with Similar Compounds
MDL 72832 Hydrochloride
- Structure: Contains an 8-azaspiro[4.5]decane-dione core linked to a 2,3-dihydro-1,4-benzodioxin-3-ylmethylamino group.
- Activity : Acts as a potent 5-HT₁A receptor ligand with mixed agonist/antagonist properties, indicating CNS applications .
- Key Difference : Unlike the target compound, MDL 72832 lacks a sulfonamide group and nitro substitution, emphasizing the role of the spirocyclic system in 5-HT₁A binding.
Z25 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-4-(4-pyridyl)pyrimidine-5-carboxamide)
- Structure : Features a pyrimidine-carboxamide scaffold attached to benzodioxin and fluorophenyl groups.
- Key Difference : The carboxamide and pyridyl groups distinguish Z25 from the sulfonamide-nitrobenzene system of the target compound, likely influencing target selectivity.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxy-4-isopropoxybenzamide
- Structure : Benzodioxin linked to a substituted benzamide.
- Activity: Not explicitly stated, but benzamides are common in drug design for metabolic stability .
- Key Difference : Replaces the sulfonamide group with a benzamide, which may alter pharmacokinetic properties such as solubility and membrane permeability.
Functional Group Variations: Sulfonamide vs. Carboxamide
Antihepatotoxic Dioxane Derivatives
Compounds like 3',4'-(1",4"-dioxino)flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (4g) from exhibit significant antihepatotoxic activity via modulation of liver enzymes (SGOT, SGPT). Although these contain a monocyclic 1,4-dioxane ring (vs. the benzodioxin bicyclic system), the presence of oxygen atoms in both scaffolds suggests a role in stabilizing free radicals or interacting with hepatic targets. The hydroxymethyl substitution in 4g enhances activity, underscoring the importance of polar substituents in hepatoprotection .
Pharmacological Target Diversity
Molecular Interactions and Crystallography
The target compound’s nitro and sulfonamide groups may participate in hydrogen bonding, influencing crystal packing and solubility. highlights the role of hydrogen-bonding patterns in molecular aggregation, which could be critical for stability and formulation.
Research Findings and Structure-Activity Relationships (SAR)
- Substituent Position : In dioxane/flavone hybrids (), the hydroxymethyl group at position 2" enhances antihepatotoxic activity. Similarly, the nitro group at position 3 in the target compound may influence electronic effects or steric interactions with biological targets.
- Benzodioxin vs. Dioxane: The bicyclic benzodioxin system (vs. monocyclic dioxane) may improve metabolic stability due to reduced ring strain and enhanced lipophilicity.
Biological Activity
The compound 4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide (commonly referred to as Compound A ) is a sulfonamide derivative that exhibits significant biological activity. This article provides a comprehensive overview of its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
- Molecular Formula : C17H19N3O6S
- Molecular Weight : 385.41 g/mol
- Chemical Structure : The compound features a benzodioxin moiety linked to a nitrobenzenesulfonamide group, which is crucial for its biological activity.
Biological Activity
Compound A has been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below are key findings from the literature:
Antimicrobial Activity
Research indicates that Compound A exhibits antimicrobial properties against a range of bacterial strains. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In animal models, Compound A demonstrated significant anti-inflammatory effects. It was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study: In Vivo Model
A study involving mice subjected to lipopolysaccharide (LPS) induced inflammation showed that administration of Compound A resulted in:
- Reduction in paw edema by 40% compared to control.
- Decreased serum levels of inflammatory markers.
Anticancer Properties
Preliminary studies suggest that Compound A has potential anticancer effects, particularly against certain types of cancer cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical carcinoma) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The biological activity of Compound A is attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and inflammatory pathways. The nitro group and sulfonamide moiety play critical roles in binding to target sites.
Q & A
Q. What are the critical synthetic steps for 4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide, and how are intermediates characterized?
The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. Key steps include:
- Amine coupling : Reacting 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine with a nitrobenzenesulfonamide precursor under basic conditions (e.g., NaHCO₃) in aprotic solvents like DMF or acetonitrile .
- Nitro group introduction : Controlled nitration using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration .
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.
Intermediates are characterized via:
- ¹H/¹³C NMR : To confirm regiochemistry and functional group integrity (e.g., sulfonamide NH at δ 8.5–9.5 ppm; benzodioxin protons as a multiplet at δ 4.0–4.5 ppm) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Multidimensional NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions (e.g., distinguishing nitro and sulfonamide substituents) .
- HPLC-PDA : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at λ = 254 nm .
- Elemental analysis : Validates C, H, N, S percentages within ±0.4% of theoretical values .
- FT-IR : Confirms key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹; nitro group at 1520 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and minimize side products?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine groups, while dichloromethane reduces hydrolysis risks .
- Temperature control : Lower temperatures (0–10°C) suppress nitro group reduction during coupling steps .
- Catalytic additives : Triethylamine (5–10 mol%) accelerates sulfonamide formation by scavenging HCl .
- Design of Experiments (DoE) : Statistical methods (e.g., factorial design) identify critical variables (pH, stoichiometry) and interactions, reducing trial runs by 40–60% .
Q. What computational strategies predict reactivity and stability of this compound in biological systems?
- Quantum mechanics (QM) : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites (e.g., nitro group as electron-deficient center) .
- Molecular docking : Simulates binding affinities to enzymes (e.g., cyclooxygenase-2) via AutoDock Vina, guiding structure-activity relationship (SAR) studies .
- Molecular dynamics (MD) : Assesses conformational stability in aqueous environments (e.g., sulfonamide hydration effects) .
Q. How do structural modifications influence biological activity, and what assays validate these effects?
- Nitro → amine reduction : Reduces cytotoxicity (IC₅₀ increases from 2.1 μM to >50 μM in MCF-7 cells) but enhances solubility .
- Sulfonamide substitution : Replacing N,N-dimethyl with piperazine improves COX-2 inhibition (Ki from 1.8 μM to 0.3 μM) .
- Biological assays :
- Enzyme inhibition : Fluorescence polarization assays measure IC₅₀ against target enzymes .
- Cellular viability : MTT assays over 48–72 hours in cancer cell lines .
- Pharmacokinetics : HPLC-MS quantifies plasma stability and metabolic half-life in rodent models .
Q. How can contradictory data (e.g., variable yields under similar conditions) be resolved?
- Reproducibility checks : Standardize reagent sources (e.g., anhydrous DMF) and moisture control (Schlenk lines for air-sensitive steps) .
- Advanced analytics : Use LC-MS to detect trace impurities (e.g., de-nitro byproducts) that skew yields .
- Cross-lab validation : Collaborate with independent labs to verify protocols, ensuring environmental factors (humidity, light) are controlled .
Q. What strategies mitigate instability during long-term storage?
- Lyophilization : Freeze-dried formulations in amber vials under argon increase shelf life (>24 months at −20°C) .
- Stabilizers : Add 1–2% w/v trehalose to aqueous solutions to prevent hydrolysis .
- Degradation studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways (e.g., sulfonamide cleavage) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
